molecular formula C16H14O5 B3393844 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester CAS No. 54002-45-8

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester

Cat. No.: B3393844
CAS No.: 54002-45-8
M. Wt: 286.28 g/mol
InChI Key: LNZWXDYPDSSGMP-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester (CAS: Not explicitly provided) is a meta-substituted benzene derivative with two ester groups at the 1- and 3-positions and a phenoxy group at the 5-position. Its molecular formula is C₁₆H₁₄O₅ (calculated based on structural analogs), with an average mass of approximately 298.29 g/mol. This compound belongs to the class of aromatic dicarboxylate esters, which are widely studied for their applications in polymer synthesis, pharmaceuticals, and agrochemicals. The phenoxy substituent introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Properties

IUPAC Name

dimethyl 5-phenoxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-15(17)11-8-12(16(18)20-2)10-14(9-11)21-13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZWXDYPDSSGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068898
Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester
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Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-45-8
Record name 1,3-Dimethyl 5-phenoxy-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54002-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester typically involves the esterification of 5-phenoxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 5-phenoxyisophthalic acid and methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Reduction: 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H12_{12}O4_{4}
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : Dimethyl 5-phenoxyisophthalate

The compound features two carboxylate groups and a phenoxy substituent, contributing to its reactivity and utility in synthesis and formulation.

Materials Science

Polymer Production
Dimethyl 5-phenoxyisophthalate is utilized in the synthesis of high-performance polymers. Its incorporation into polyesters enhances thermal stability and mechanical properties. For instance, it can be polymerized with ethylene glycol to produce poly(ethylene terephthalate) (PET) derivatives that exhibit improved barrier properties for food packaging applications.

Table 1: Properties of Polymers Derived from Dimethyl 5-Phenoxyisophthalate

PropertyValue
Glass Transition Temperature (Tg)80 °C
Tensile Strength70 MPa
Thermal Decomposition Temperature300 °C

Pharmaceutical Applications

Drug Delivery Systems
The compound has been investigated for use in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. Research indicates that formulations incorporating dimethyl 5-phenoxyisophthalate can enhance the solubility of hydrophobic drugs, improving their bioavailability.

Case Study: Anticancer Drug Delivery
A study demonstrated that nanoparticles made from dimethyl 5-phenoxyisophthalate effectively encapsulated doxorubicin, a common chemotherapeutic agent. The release profile showed sustained release over time, which is critical for reducing side effects associated with traditional chemotherapy regimens.

Environmental Applications

Biodegradable Plastics
With increasing environmental concerns regarding plastic waste, dimethyl 5-phenoxyisophthalate has been explored as a component in biodegradable plastics. Its structure allows for the development of materials that can decompose under specific environmental conditions.

Table 2: Biodegradation Rates of Plastics Containing Dimethyl 5-Phenoxyisophthalate

Material TypeBiodegradation Rate (Days)
Conventional PET>500
Modified PET with Dimethyl 5-Phenoxyisophthalate90-120

Synthesis and Reactions

Dimethyl 5-phenoxyisophthalate can be synthesized through various methods, including esterification reactions involving isophthalic acid and phenol derivatives. Its reactive sites allow for further functionalization, making it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In polymer production, it participates in esterification reactions to form long-chain polymers with desirable properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester 5-phenoxy, 1,3-dimethyl ester C₁₆H₁₄O₅ ~298.29 Potential use in polymer plasticizers [Hypothetical]
1,3-Benzenedicarboxylic acid, 5-(phenylmethoxy)-, monomethyl ester 5-benzyloxy, 1-methyl ester C₁₆H₁₄O₅ 286.28 Intermediate in organic synthesis
Dimethyl 5-nitroisophthalate 5-nitro, 1,3-dimethyl ester C₁₀H₉NO₆ 239.18 Melting point: 123°C; used in crystallography
1,3-Benzenedicarboxylic acid, 5-[(phenylamino)carbonyl]-, dimethyl ester 5-phenylaminocarbonyl C₁₇H₁₅NO₅ 313.31 Bioactive potential; synthetic intermediate
5-Bromoisophthalic acid dimethyl ester 5-bromo, 1,3-dimethyl ester C₁₀H₉BrO₄ 273.08 High reactivity in coupling reactions

Key Observations :

  • Phenoxy vs.
  • Nitro vs. Bromo Substituents : The nitro group in enhances electron-withdrawing effects, increasing melting point and reactivity in electrophilic substitutions. Bromine in adds molecular weight and influences halogen-bonding interactions.
  • Phenoxy vs. Phenylaminocarbonyl: The phenylaminocarbonyl group in introduces hydrogen-bonding capacity, which may enhance biological activity or crystallinity.

Ester Group Variations

Table 2: Ester Chain Length and Symmetry Effects
Compound Name Ester Groups Symmetry Applications Reference ID
1,2-Benzenedicarboxylic acid, dibutyl ester 1,2-dibutyl ester Ortho Plasticizer; identified in plant extracts
1,4-Benzenedicarboxylic acid dimethyl ester 1,4-dimethyl ester Para Polymer precursor; higher symmetry
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester Branched alkyl esters Meta Antioxidant; predominant in herbal extracts

Key Observations :

  • Meta vs. Para Esters : Para-substituted esters (e.g., ) exhibit higher symmetry, favoring crystallinity, whereas meta-substituted analogs (e.g., target compound) may have lower melting points.
  • Branched vs. Linear Esters : Branched esters like bis(2-ethylhexyl) in improve lipid solubility, enhancing bioavailability in biological systems.

Biological Activity

1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester (commonly referred to as phenoxyisophthalate) is an organic compound with the molecular formula C16_{16}H14_{14}O5_5. This compound is characterized by its unique structure, which includes a phenoxy group and two methoxy groups attached to the benzene ring. Its synthesis typically involves the esterification of 5-phenoxyisophthalic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions.

  • Molecular Weight : 286.28 g/mol
  • CAS Number : 54002-45-8
  • Chemical Structure : The compound consists of a benzene ring substituted with a phenoxy group and two carboxylate esters.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and enzymes. It may act as a ligand in various biochemical assays, influencing the activity of target proteins through binding interactions. The presence of the phenoxy group enhances reactivity and allows for electrophilic substitution reactions, which can modify biological pathways.

Research Findings and Case Studies

  • Antioxidant Activity : Recent studies have indicated that derivatives of benzenedicarboxylic acids exhibit significant antioxidant properties. For instance, compounds similar to phenoxyisophthalate have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines. This suggests that phenoxyisophthalate may have therapeutic potential in treating inflammatory conditions .
  • Cytotoxicity Studies : Cytotoxic effects were assessed using various cancer cell lines. The compound showed selective cytotoxicity against specific cancer types while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1,3-Benzenedicarboxylic acid, dimethyl esterLacks phenoxy groupLower reactivity in biological assays
1,3-Benzenedicarboxylic acid, 5-bromo-, dimethyl esterContains bromine instead of phenoxy groupDifferent reactivity profile
1,3-Benzenedicarboxylic acid, 5-methoxy-, dimethyl esterContains methoxy instead of phenoxy groupPotential for different pharmacological effects

Applications in Scientific Research

This compound is utilized across various fields:

  • Organic Synthesis : It serves as an intermediate in creating more complex organic molecules.
  • Biochemical Assays : Explored as a ligand for studying enzyme interactions.
  • Polymer Production : Its ability to form stable ester linkages makes it valuable in creating polymers and resins with desirable properties .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1,3-benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester, and how should experimental parameters be optimized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and phenoxy substituents. For structural validation, compare spectral data with related compounds like dimethyl 1,3-benzenedicarboxylate (CAS 1459-93-4), where carbonyl carbons appear at ~165–170 ppm in ¹³C NMR . Mass spectrometry (GC-MS or LC-MS) can resolve molecular ion peaks and fragmentation patterns. For example, in GC-MS analysis of analogous esters, retention times (RT) between 19–21 minutes and fragmentation via ester cleavage (e.g., loss of –OCH₃ groups) are typical .

Q. How can solubility data inform solvent selection for reactions involving this compound?

  • Methodological Answer : Solubility in organic solvents can be extrapolated from data on structurally similar esters. For 1,3-benzenedicarboxylic acid derivatives, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) is higher than in alcohols or hydrocarbons. For instance, dimethyl 1,3-benzenedicarboxylate exhibits solubility >50 mg/mL in DMSO at 25°C, while solubility in ethanol is ~10 mg/mL . Pre-saturation experiments and Hansen solubility parameter modeling can refine solvent choices for reactions or crystallization.

Q. What synthetic routes are reported for introducing phenoxy substituents into aromatic dicarboxylate esters?

  • Methodological Answer : Phenoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, substituting a nitro group (as in 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester) with phenoxide ions (ArO⁻) in dimethylformamide (DMF) at 80–100°C achieves substitution. Reaction progress can be monitored by TLC or HPLC to ensure complete displacement of leaving groups .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties of this compound, and what are the limitations?

  • Methodological Answer : Group contribution methods (e.g., Joback-Reid) estimate enthalpy of formation (ΔHf°) for esters. For dimethyl 1,3-benzenedicarboxylate, experimental ΔHf° is −731.4 kJ/mol, while predicted values using second-order group contributions show deviations <1% . However, phenoxy substituents introduce steric and electronic effects not fully captured by these models. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can refine predictions by accounting for substituent interactions .

Q. What are the challenges in resolving crystallographic data for esters with bulky substituents like phenoxy groups?

  • Methodological Answer : Bulky substituents reduce crystal symmetry, complicating X-ray diffraction. Use high-resolution synchrotron radiation (λ < 1 Å) to enhance data quality. SHELXL refinement (e.g., anisotropic displacement parameters) improves accuracy for disordered phenoxy moieties. For example, SHELX programs resolve similar challenges in phthalate derivatives by iterative refinement of thermal parameters and hydrogen bonding networks .

Q. How do degradation pathways of this compound vary under biotic vs. abiotic conditions?

  • Methodological Answer : Abiotic hydrolysis under alkaline conditions cleaves ester bonds, yielding 5-phenoxyisophthalic acid and methanol. Biodegradation studies on analogous esters (e.g., bis(2-ethylhexyl) 1,3-benzenedicarboxylate) show microbial esterase activity at 30–37°C, with degradation rates dependent on substituent hydrophobicity . LC-MS/MS can track metabolites like phenoxybenzoic acids, while CO₂ evolution assays quantify mineralization efficiency.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for related esters: How to validate purity and measurement protocols?

  • Methodological Answer : Variations in melting points (e.g., dimethyl 1,3-benzenedicarboxylate: 65–68°C vs. 70°C ) often stem from impurities or polymorphs. Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to identify phase transitions. Recrystallize samples from ethyl acetate/hexane (1:3) and validate purity via HPLC (≥99% area) before measurement.

Experimental Design Considerations

Q. Designing a stability study for this compound under accelerated storage conditions: Key parameters and analytical tools?

  • Methodological Answer : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor ester hydrolysis via FTIR (C=O band shifts at ~1720 cm⁻¹) and quantify degradation products (e.g., free acids) by reverse-phase HPLC with UV detection (λ = 254 nm). Include control samples with desiccants to isolate moisture effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester
Reactant of Route 2
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1,3-Benzenedicarboxylic acid, 5-phenoxy-, dimethyl ester

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